
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid is an organosulfur compound It is characterized by the presence of a sulfanyl group attached to a propanoic acid moiety, along with a pentachlorobutadienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid typically involves the reaction of 3-sulfanylpropanoic acid with a chlorinated butadiene derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chlorinated butadiene moiety.
Substitution: Halogen atoms in the chlorinated butadiene group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced chlorinated butadiene derivatives.
Substitution: Compounds with substituted functional groups in place of halogens.
Applications De Recherche Scientifique
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropionic acid: Similar in structure but lacks the chlorinated butadiene group.
Thiolactic acid: Contains a thiol group but differs in the carbon chain length and functional groups.
Uniqueness
3-((1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl)sulfanylpropanoic acid is unique due to the presence of the pentachlorobutadienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
136346-22-0 |
|---|---|
Formule moléculaire |
C7H5Cl5O2S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
3-[(1E)-1,2,3,4,4-pentachlorobuta-1,3-dienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C7H5Cl5O2S/c8-4(6(10)11)5(9)7(12)15-2-1-3(13)14/h1-2H2,(H,13,14)/b7-5- |
Clé InChI |
JBKGTJBEZWMKEN-ALCCZGGFSA-N |
SMILES isomérique |
C(CS/C(=C(/C(=C(Cl)Cl)Cl)\Cl)/Cl)C(=O)O |
SMILES canonique |
C(CSC(=C(C(=C(Cl)Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



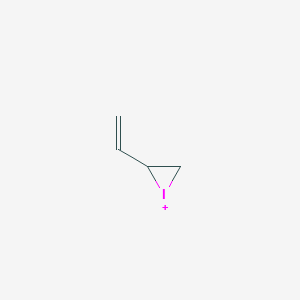
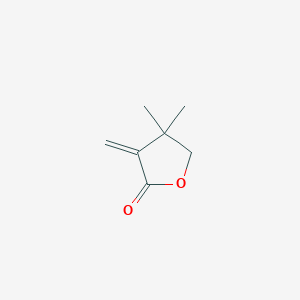
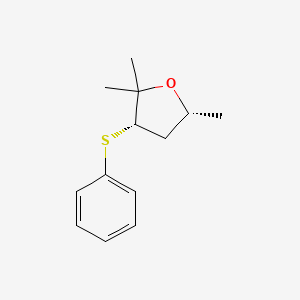
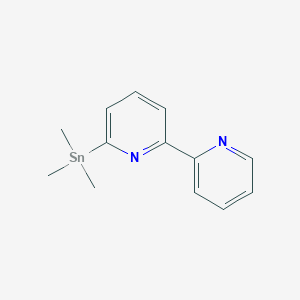

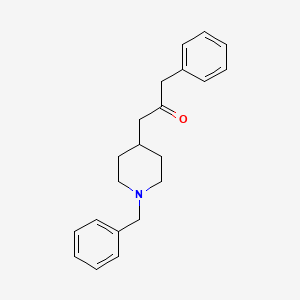

![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)


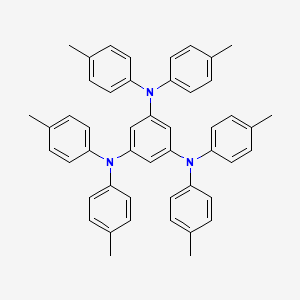
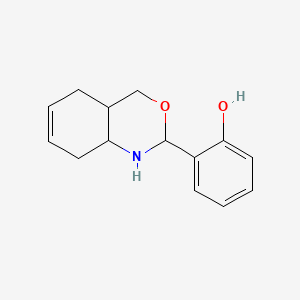
![3-(Prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14274224.png)
